5,9-Methanoimidazo[4,5-h][3]benzazepine
Description
5,9-Methanoimidazo[4,5-h] mdpi.combenzazepine is a polycyclic heterocyclic compound characterized by a fused imidazole (B134444) ring and a bridged benzazepine core. Its systematic name, 1,5,6,7,8,9-Hexahydro-5,9-methanoimidazo[4,5-h] mdpi.combenzazepine, describes a structure where an imidazole ring is fused to a 3-benzazepine, which is itself conformationally restricted by a methano bridge. pharmaffiliates.com This rigid structure is of interest to medicinal chemists as it can provide precise three-dimensional orientations of pharmacophoric features, potentially leading to high-affinity interactions with biological targets. While it appears as a Varenicline (B1221332) impurity or intermediate in some chemical catalogs, its potential as a standalone scaffold warrants a deeper examination based on the well-established properties of its parent structures. simsonpharma.com
The molecular framework of 5,9-Methanoimidazo[4,5-h] mdpi.combenzazepine is a hybrid of two significant heterocyclic systems.
Methanobenzazepine Architecture : The benzazepine moiety is a seven-membered heterocyclic ring fused to a benzene (B151609) ring. researchgate.net The addition of a "methano" bridge, as seen in structures like 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, creates a bicyclic system that locks the seven-membered ring into a more rigid conformation. nih.govresearchgate.net This structural rigidity reduces the conformational flexibility of the molecule, which can be advantageous in drug design by pre-organizing the molecule for optimal binding to a specific biological target. This principle is exemplified in the smoking cessation aid Varenicline (7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h] mdpi.combenzazepine), a complex molecule built upon a similar bridged benzazepine core. researchgate.net
Imidazobenzazepine Architecture : This class of compounds features an imidazole ring fused to a benzazepine or benzodiazepine (B76468) core. The fusion of these two rings creates novel polycyclic systems with diverse pharmacological profiles. nih.gov Synthetic strategies to create such fused systems are an active area of research, often involving multi-component reactions or palladium-catalyzed intramolecular bond formations to construct the complex ring systems efficiently. nih.govamanote.com The resulting imidazobenzazepine derivatives have been investigated for a range of activities, including potential anticancer properties. nih.gov
5,9-Methanoimidazo[4,5-h] mdpi.combenzazepine uniquely combines these features, presenting a scaffold that is both rigidified by the methano bridge and functionalized by the fused imidazole ring system.
The imidazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to participate in various biological interactions. mdpi.comnih.gov It is a five-membered aromatic heterocycle with two nitrogen atoms that can act as hydrogen bond donors and acceptors, and it is a key component of the amino acid histidine. nih.gov Imidazole-containing compounds have demonstrated a vast array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.gov
Given this context, the fusion of an imidazole ring onto a rigid methanobenzazepine core in 5,9-Methanoimidazo[4,5-h] mdpi.combenzazepine suggests several areas of potential significance:
Novel Scaffolds for CNS Targets : The structural similarity to the core of Varenicline suggests that this scaffold could be explored for activity at nicotinic acetylcholine (B1216132) receptors or other central nervous system (CNS) targets. Rigid scaffolds are often sought after in CNS drug discovery to achieve high selectivity and potency. researchgate.net
Kinase Inhibition : The imidazole scaffold is particularly well-suited for the design of kinase inhibitors, a major class of anticancer drugs. mdpi.com The unique three-dimensional shape of the methanobenzazepine portion could be used to target specific pockets in kinase enzymes that are not accessible to more flexible molecules.
Exploring New Chemical Space : The development of novel synthetic routes to access complex heterocyclic systems like this one expands the available chemical space for drug discovery. jmchemsci.com Such scaffolds are valuable for screening against new and challenging biological targets where traditional compound libraries have failed.
The development of drugs based on heterocyclic scaffolds has a long and successful history.
Benzazepines and Benzodiazepines : Research into seven-membered heterocyclic rings gained significant momentum with the discovery of the anxiolytic properties of benzodiazepines in the mid-20th century. This led to extensive exploration of related benzazepine structures, yielding drugs with diverse applications, from antihypertensives to CNS agents. researchgate.net
Imidazole in Drug Discovery : The imidazole moiety has been a cornerstone of medicinal chemistry for decades, highlighted by the development of drugs like cimetidine (B194882) (an H2 receptor antagonist) and various antifungal agents. Its versatility in synthesis and its biological importance have ensured its continued relevance. dntb.gov.ua
Fused and Bridged Heterocycles : More recent trends in drug discovery have focused on creating molecules with greater structural complexity and three-dimensionality. nih.gov The synthesis of fused heterocyclic systems, such as imidazobenzazepines, and the introduction of rigidifying elements like methano bridges represent an evolution from simpler, more flexible scaffolds. This approach aims to improve selectivity and potency while minimizing off-target effects. The development of multi-target drugs, particularly for complex diseases like Alzheimer's, often relies on such complex heterocyclic structures. tandfonline.comnih.gov
The conceptual design of 5,9-Methanoimidazo[4,5-h] mdpi.combenzazepine is a logical progression of these historical trends, combining a well-established pharmacophore (imidazole) with a rigid, drug-like scaffold (methanobenzazepine) to create a novel chemical entity for modern drug discovery programs.
Data on Related Chemical Scaffolds
To provide context for the potential of 5,9-Methanoimidazo[4,5-h] mdpi.combenzazepine, the following tables summarize key information on its parent architectural classes.
Table 1: Representative Biologically Active Benzazepine Derivatives
| Compound Name | Core Structure | Key Biological Application/Activity |
|---|---|---|
| Benazepril | Tetrahydro-1-benzazepine | Antihypertensive (ACE inhibitor) |
| Fenoldopam | Tetrahydro-3-benzazepine | Antihypertensive (Dopamine D1 receptor agonist) nih.gov |
| Varenicline | Methanobenzazepine derivative | Smoking cessation aid (Nicotinic receptor partial agonist) researchgate.net |
Table 2: Research Findings on Imidazole-Containing Scaffolds
| Scaffold Type | Research Area | Example Finding |
|---|---|---|
| Imidazole Hybrids | Anticancer | Imidazole-pyrazole hybrids showed activity against breast cancer cell lines. mdpi.com |
| Fused Imidazoles | Antitumor | Imidazo[4,5-f]benzimidazoles investigated as bioreductive antitumor agents. mdpi.com |
| Imidazobenzodiazepines | Anticancer | A one-pot synthesis developed for imidazo[1,2-a]pyridine-fused 1,3-benzodiazepines with activity against glioma cells. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
231632-07-8 |
|---|---|
Molecular Formula |
C12H7N3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C12H7N3/c1-7-4-13-5-8(1)10-3-12-11(2-9(7)10)14-6-15-12/h2-6H,1H2 |
InChI Key |
YKVPSPDUUIOESC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CC1=C3C2=CC4=NC=NC4=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5,9 Methanoimidazo 4,5 H 1 Benzazepine and Analogues
Classical Organic Synthesis Routes
The foundational approaches to constructing the core structure of bridged benzazepines often rely on well-established organic reactions, including cyclization and nucleophilic additions. These methods provide the groundwork for accessing the key structural motifs of the target molecule.
Cyclohexanone (B45756) Cyclization Approaches
While direct cyclohexanone cyclization to form the specific 5,9-methano-bridged system is not extensively documented, the principles of using cyclic ketones as precursors are fundamental in heterocyclic synthesis. Conceptually, a substituted cyclohexanone could serve as a starting point for building the seven-membered azepine ring. Methodologies such as the Dieckmann condensation or Robinson annulation are classical examples of ring-forming reactions from cyclic ketones. mdpi.com Industrially, cyclohexanones are often synthesized through the reduction of phenols or the oxidation of cyclohexane (B81311) derivatives. mdpi.com
A relevant synthetic strategy for a related bridged benzazepine, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, starts from 2,3-dioxobenzonorbornene. nih.govscite.ai Oxidative cleavage of this diketone yields cis-1,3-indandicarboxylic acid. nih.govscite.ai Subsequent steps involving anhydride (B1165640) and then imide formation, followed by reduction with a reagent like lithium aluminum hydride, afford the bridged benzazepine core. nih.govscite.ai This highlights a classical approach where a pre-existing bridged system is chemically transformed to introduce the nitrogen atom and form the azepine ring.
Nucleophilic Addition Reactions
Nucleophilic addition reactions are pivotal in the synthesis of various heterocyclic compounds, including benzazepine precursors. researchgate.netresearchgate.net In a general sense, a nucleophile attacks an electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.netresearchgate.net For instance, the reaction of a ketone with a Grignard reagent is a classic example of a nucleophilic addition that forms a new C-C bond and an alcohol, which can be a precursor for further transformations. researchgate.net
In the context of benzazepine synthesis, intramolecular nucleophilic addition can be a key ring-closing step. A two-step protocol for the synthesis of C-1 arylated benzazepines involves the intramolecular coupling of an α-lithiated carbanion with an in situ generated aryne. This transition-metal-free method demonstrates the power of nucleophilic addition in constructing the seven-membered ring.
Advanced Synthetic Strategies for the Benzazepine and Imidazo (B10784944) Rings
Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic systems like the benzazepine and fused imidazo rings. Techniques such as ring-closing metathesis and palladium-catalyzed cyclizations have become indispensable in this field.
Ring-Closing Metathesis in Related Benzazepine Synthesis
Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of unsaturated rings, including benzazepines. wikipedia.org This reaction typically involves the intramolecular metathesis of two terminal alkenes, catalyzed by metal complexes, most notably those of ruthenium (e.g., Grubbs' catalysts), to form a cycloalkene and volatile ethylene. wikipedia.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes, which were previously difficult to access. wikipedia.org
Several studies have demonstrated the utility of RCM in constructing the benzazepine scaffold. For example, diversely substituted 2H-2-benzazepine-1,3-diones have been efficiently prepared from unsaturated N-acyl-o-vinylbenzamides via RCM. thieme-connect.com Another approach involves the synthesis of 1-benzazepine derivatives where diallyl precursors undergo RCM with a second-generation Grubbs' catalyst. researchgate.net Furthermore, a regioselective ring-closing ene-yne metathesis has been reported to provide efficient access to substituted 1-benzazepine scaffolds. researchgate.net
| Catalyst | Substrate Type | Product | Reference |
| Grubbs' Catalyst (2nd Gen) | Diallyl derivatives | 1-Benzazepine derivatives | researchgate.net |
| Not specified | N-acyl-o-vinylbenzamides | 2H-2-Benzazepine-1,3-diones | thieme-connect.com |
| Not specified | Ene-yne substrates | 1-Benzazepine scaffolds | researchgate.net |
Palladium-Catalyzed Cyclization Approaches for Benzazepines
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly well-suited for the construction of complex heterocyclic systems like benzazepines.
One strategy involves the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes to assemble tricyclic 2-benzazepines. This process involves a twofold C-H activation of aryl and heteroaryl bonds. Another approach is the palladium-catalyzed intramolecular oxypalladation-initiated cascade of internal alkynes, which can lead to the formation of functionalized benzazepines. rsc.orgrsc.org The outcome of such reactions can be solvent-dependent, allowing for chemodivergent synthesis of different heterocyclic frameworks. rsc.orgrsc.org
Substituted 1,4-benzodiazepines, which are structurally related to benzazepines, have been synthesized via palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This reaction proceeds through the formation of π-allylpalladium intermediates that undergo intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered ring. mdpi.com
| Reaction Type | Reactants | Product | Reference |
| [5 + 2] Rollover Annulation | 1-Benzylpyrazoles and Alkynes | Tricyclic 2-Benzazepines | |
| Intramolecular Oxypalladation Cascade | Internal Alkynes | Functionalized Benzazepines | rsc.orgrsc.org |
| Intramolecular Cyclization | N-tosyl-disubstituted 2-aminobenzylamines and Propargylic Carbonates | Substituted 1,4-Benzodiazepines | mdpi.com |
Chemo- and Regioselective Functionalization of the Core Structure
The functionalization of the 5,9-Methanoimidazo[4,5-h] thieme-connect.combenzazepine core is crucial for exploring its structure-activity relationships. Due to the complexity of the scaffold, chemo- and regioselective reactions are paramount. While specific studies on this exact molecule are scarce, general principles from related imidazo-fused heterocycles can be applied.
The functionalization of imidazo[1,2-a]pyrazine, a related nitrogen-containing fused heterocycle, has been achieved with high regioselectivity using organometallic reagents. Calculation-assisted methods have enabled the selective metalation at specific positions using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. Subsequent quenching with various electrophiles allows for the introduction of a wide range of functional groups.
Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the late-stage functionalization of heterocyclic cores. These reactions would likely proceed at halogenated positions on the aromatic part of the benzazepine ring, allowing for the introduction of aryl or vinyl substituents. The specific site of functionalization would depend on the availability of selectively halogenated precursors.
| Reagent/Catalyst | Reaction Type | Potential Functionalization Site |
| TMPMgCl·LiCl | Metalation-Quench | Imidazole (B134444) Ring |
| TMP2Zn·2MgCl2·2LiCl | Metalation-Quench | Imidazole Ring |
| Palladium Catalysts | Cross-Coupling Reactions | Aromatic Benzene (B151609) Ring |
Stereoselective Synthesis of Enantiomeric Forms
The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of stereoselective synthetic routes to access enantiomerically pure forms of complex structures like bridged benzazepines is a critical area of research. Asymmetric synthesis of bridged bicyclic ring systems, which form the core of the target molecule, can be achieved through various strategies, including the use of chiral auxiliaries.
One effective approach involves the type 2 intramolecular Diels-Alder (IMDA) reaction. This method has been successfully employed for the synthesis of both carbocyclic and heterocyclic bridged bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems. nih.gov The use of oxazolidinone chiral auxiliaries in asymmetric variants of the type 2 IMDA reaction has been shown to deliver bridged bicyclic systems with high diastereomeric (97-99% de) and enantiomeric purity. nih.gov This strategy could be adapted for the synthesis of the bridged benzazepine core of the target molecule.
Another strategy for achieving enantioselectivity is through the condensation of a prochiral keto acid with a chiral amine, such as (R)-phenylglycinol. This methodology has been used to synthesize both enantiomers of methyltetrahydro-3-benzazepines. The initial condensation establishes a new stereogenic center which can then direct subsequent transformations, ultimately leading to the enantiomerically pure products.
The table below illustrates a general approach to stereoselective synthesis of a bridged benzazepine core, a key structural feature of the target compound.
| Step | Reaction | Reagents and Conditions | Outcome |
| 1 | Intramolecular Diels-Alder | Triene precursor with chiral auxiliary | Diastereoselective formation of bridged bicyclic system |
| 2 | Auxiliary Cleavage | LiAlH4 or other reducing agents | Enantiomerically enriched bridged core |
| 3 | Functional Group Manipulation | Standard transformations | Introduction of further complexity |
| 4 | Imidazole Ring Formation | Condensation with a suitable C1 or N-C source | Fused imidazobenzazepine |
Synthesis of Analogue Series for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The synthesis of a diverse library of analogues of a target molecule is a prerequisite for comprehensive SAR exploration. For a complex scaffold like 5,9-Methanoimidazo[4,5-h] researchgate.netbenzazepine, analogue synthesis would involve systematic modifications of different parts of the molecule.
One-pot tandem reactions represent a powerful tool for the rapid generation of diverse heterocyclic structures from simple building blocks. nih.gov For instance, methodologies for the synthesis of amino-functionalized benzo researchgate.netnih.govimidazo[2,1-a]isoquinolines from commercially available o-phenylenediamines and o-cyanobenzaldehydes have been developed. nih.gov This type of strategy, which allows for multiple bond-forming events in a single operation, is highly amenable to the creation of analogue libraries. nih.gov
SAR studies on related benzazepine derivatives have demonstrated that modifications to the aromatic ring and the nitrogen substituent can significantly impact biological activity. For example, in a series of benzazepine derivatives synthesized as 5-HT2C receptor agonists, substitutions on the benzazepine core were systematically varied to examine their effect on receptor binding affinity and intrinsic activity. nih.gov Similarly, in a series of 1,5-dihydro-2H-benzo[b] researchgate.netnih.govdiazepine-2,4(3H)-diones, modifications to the aromatic rings were explored to understand their impact on antiparasitic activity. nih.gov
The following table outlines potential modifications for generating an analogue library for SAR studies of a bridged imidazobenzazepine.
| Modification Site | Rationale for Modification | Potential Substituents |
| Imidazole Ring | Modulate electronic properties and hydrogen bonding capacity | Alkyl, aryl, halogen groups |
| Benzene Ring | Influence lipophilicity and potential for specific interactions | Methoxy, chloro, fluoro groups |
| Bridged System | Alter conformational rigidity and spatial arrangement of substituents | Varying bridge length and substitution |
| Nitrogen Atom | Impact basicity and potential for salt formation | Alkyl, acyl, sulfonyl groups |
Preparation of Isotopic Variants for Research Applications
Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for metabolic and pharmacological studies. scripps.edu The introduction of stable or radioactive isotopes allows for the tracking of a molecule's absorption, distribution, metabolism, and elimination (ADME) in biological systems. scripps.edu Common isotopes used in drug development include deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). scripps.edu
The synthesis of isotopically labeled versions of complex molecules requires careful planning to introduce the label at a specific and stable position. The choice of labeled reagent and the timing of its introduction into the synthetic sequence are critical. scripps.edu For a molecule like 5,9-Methanoimidazo[4,5-h] researchgate.netbenzazepine, isotopic labels could be incorporated into the benzazepine core, the imidazole ring, or at a specific substituent.
For example, a deuterated analogue could be prepared by using a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), at a reduction step in the synthesis of the benzazepine core. A ¹³C or ¹⁴C label could be introduced using a labeled building block for the construction of the imidazole ring, for instance, a labeled formylating agent or a labeled cyanating agent.
The table below provides examples of strategies for the isotopic labeling of a complex heterocyclic scaffold.
| Isotope | Labeling Position | Synthetic Strategy | Labeled Reagent Example |
| ²H (Deuterium) | Aliphatic C-H bonds | Reduction with a deuterated reducing agent | Lithium aluminum deuteride (LiAlD₄) |
| ¹³C | Imidazole C2 position | Cyclization with a ¹³C-labeled one-carbon source | [¹³C]Formic acid or [¹³C]triethyl orthoformate |
| ¹⁴C | Aromatic ring | Use of a ¹⁴C-labeled starting material for the benzazepine synthesis | [¹⁴C]Aniline derivative |
| ¹⁵N | Imidazole nitrogen | Condensation with a ¹⁵N-labeled amine source | [¹⁵N]Ammonium chloride |
Structural Elucidation and Conformational Analysis of 5,9 Methanoimidazo 4,5 H 1 Benzazepine Derivatives
Advanced Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex organic molecules like 5,9-Methanoimidazo[4,5-h] mdpi.orgbenzazepine derivatives. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
For a comprehensive structural elucidation, two-dimensional (2D) NMR experiments are routinely employed. These include:
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule's framework.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the different fragments of the molecule and confirming the connectivity of the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and conformational preferences of the molecule in solution.
Variable temperature NMR studies can also be conducted to investigate dynamic processes, such as ring inversions or restricted bond rotations, providing insights into the conformational flexibility of the benzazepine ring system. researchgate.netrsc.org
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical 5,9-Methanoimidazo[4,5-h] mdpi.orgbenzazepine Derivative (Note: This table is a generalized representation and actual chemical shifts will vary based on substitution patterns.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 2 | 8.15 (s, 1H) | 145.2 | C4, C9a |
| 4 | 7.50 (d, 1H) | 128.9 | C5, C9b |
| 5 | 3.20 (m, 1H) | 45.6 | C4, C6, C9 |
| 6 | 1.90-2.10 (m, 2H) | 30.1 | C5, C7, C8 |
| 7 | 1.80-2.00 (m, 2H) | 28.5 | C6, C8 |
| 8 | 3.10 (m, 1H) | 42.3 | C7, C9, C9b |
| 9 | 4.50 (t, 1H) | 55.8 | C5, C8, C9a |
Mass Spectrometry Techniques for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In these experiments, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides valuable clues about the different structural motifs present within the molecule, helping to confirm the proposed structure.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline lattice.
For 5,9-Methanoimidazo[4,5-h] mdpi.orgbenzazepine derivatives, X-ray crystallography can definitively establish the stereochemistry of chiral centers and the conformation of the bridged benzazepine ring system. Furthermore, the analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the physical properties of the compound and can be relevant for its interaction with biological targets. mdpi.commdpi.com The crystal system, space group, and unit cell dimensions are key parameters obtained from these studies. nih.gov
Table 2: Representative Crystallographic Data for a Fused Heterocyclic System (Note: This data is illustrative and not specific to the title compound.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.54 |
| Volume (ų) | 1358.2 |
| Z | 4 |
Computational Approaches to Conformational Landscape Analysis
Computational chemistry provides powerful tools to complement experimental data and gain deeper insights into the conformational preferences and electronic properties of molecules.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of a molecule. By performing a conformational search, various low-energy conformations of the 5,9-Methanoimidazo[4,5-h] mdpi.orgbenzazepine scaffold can be identified.
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time. These simulations provide a picture of how the molecule moves and interconverts between different conformations at a given temperature, offering insights into its flexibility and the relative populations of different conformational states.
Quantum Chemical Calculations for Optimized Geometries
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and geometry of a molecule. These methods can be used to optimize the geometries of the low-energy conformations identified by molecular mechanics. mdpi.org The calculated geometric parameters (bond lengths, bond angles) can then be compared with experimental data from X-ray crystallography to validate the computational model.
Furthermore, quantum chemical calculations can be used to compute various molecular properties, such as electrostatic potential maps and molecular orbital energies (HOMO/LUMO), which can provide insights into the reactivity and potential interaction sites of the molecule.
Structure Activity Relationship Sar Studies of 5,9 Methanoimidazo 4,5 H 1 Benzazepine Scaffolds
Systematic Investigation of Structural Modifications on Biological Activity
The biological activity of compounds based on the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine framework is highly sensitive to structural alterations. Researchers have systematically modified different parts of the molecule—the imidazole (B134444) ring, the benzazepine ring system, and the alicyclic bridge—to probe their roles in receptor binding and functional activity.
Imidazole Ring Modifications and Their Impact on Activity
The imidazole ring, a key component of the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine scaffold, plays a critical role in its biological activity. As a bioisostere of other aromatic and heteroaromatic rings, its electronic properties and hydrogen bonding capabilities are pivotal for molecular recognition at the receptor level. chemijournal.com
Limited direct studies on the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine scaffold necessitate drawing parallels from related structures, such as varenicline (B1221332), where the analogous pyrazine ring is crucial for its high affinity and partial agonist activity at α4β2 nAChRs. researchgate.netresearchgate.net For the imidazole moiety, key considerations for SAR include:
Substitution on the Imidazole Nitrogens: The nature and position of substituents on the imidazole nitrogen atoms can significantly influence the compound's basicity and its ability to act as a hydrogen bond donor or acceptor. These properties are critical for interaction with amino acid residues in the binding pocket of target receptors.
Bioisosteric Replacements: The potential for replacing the imidazole ring with other five-membered heterocyclic rings (e.g., triazole, pyrazole) has been explored in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. chemijournal.com Such modifications can alter the electronic distribution and hydrogen bonding pattern, thereby fine-tuning the compound's pharmacological profile.
| Modification | Position | Effect on Activity | Reference |
| N-Alkylation | Imidazole Nitrogen | Potential to modulate basicity and receptor interaction. | chemijournal.com |
| Bioisosteric Replacement | Imidazole Ring | Can alter electronic properties and hydrogen bonding, impacting affinity and efficacy. | chemijournal.com |
Substitutions on the Benzazepine Ring System and Their Influence
Introduction of various substituents on the aromatic ring of the benzazepine system can influence activity through electronic and steric effects. For instance, in related benzazepine-based chemokine receptor ligands, the introduction of a p-tolyl group at the 7-position was shown to switch a compound from a CCR5 positive allosteric modulator to a selective CCR2 receptor antagonist, highlighting the profound impact of substitution on this ring. nih.gov
| Modification | Position | Effect on Activity | Reference |
| Aromatic Substitution | Benzene (B151609) Ring | Can modulate electronic and steric properties, influencing receptor affinity and selectivity. | nih.gov |
Alterations to the Bridgehead and Alicyclic Framework
The bridged alicyclic framework of the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine scaffold imparts significant conformational rigidity. This rigidity is a key determinant of its high affinity for specific receptor subtypes, such as the α4β2 nAChR in the case of varenicline. researchgate.net The spatial arrangement of the nitrogen atoms within this rigid structure is crucial for optimal interaction with the receptor's binding site.
Studies on related bridged bicyclic diamines have demonstrated that the geometry of the bridge and the distance between the nitrogen atoms are critical for potent agonist activity at nAChRs. Alterations to the bridge, such as changing its length or introducing substituents, can significantly impact the conformational presentation of the key binding elements and, consequently, the biological activity.
Identification of Key Pharmacophoric Elements and Their Spatial Requirements
The pharmacophore for nicotinic acetylcholine (B1216132) receptor agonists, the likely target for compounds with the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine scaffold, is generally well-understood. It typically consists of:
A Cationic Center: Usually a protonated nitrogen atom, which engages in a cation-π interaction with an aromatic amino acid residue in the receptor binding site.
A Hydrogen Bond Acceptor: This feature is crucial for forming a hydrogen bond with a donor group on the receptor.
The rigid structure of the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine scaffold pre-organizes these pharmacophoric elements in a specific spatial orientation. The distance and relative geometry between the basic nitrogen in the alicyclic framework and the hydrogen-bonding features of the imidazole ring are critical for high-affinity binding.
Pharmacophore models derived from varenicline and other nAChR ligands can provide a template for designing new analogs based on the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine core. dovepress.com These models help in visualizing the essential three-dimensional arrangement of chemical features required for biological activity and can guide the rational design of new compounds with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models for 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine are not extensively reported in the public domain, the principles of QSAR are highly applicable to this class of compounds.
Development of Predictive QSAR Models for the Chemical Compound
The development of a predictive QSAR model for this chemical compound would involve a systematic process:
Data Set Assembly: A series of analogs with varying structural modifications and their corresponding biological activities (e.g., binding affinities, functional potencies) would be required.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound in the dataset.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to establish a mathematical relationship between the molecular descriptors and the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.
Pharmacokinetic-pharmacodynamic modeling of varenicline has demonstrated a clear relationship between its concentration and its effect on reducing nicotine (B1678760) craving, providing a basis for developing similar models for related compounds. nih.gov Such models are invaluable tools in drug discovery, enabling the prioritization of synthetic targets and the in-silico screening of virtual libraries to identify promising new drug candidates.
Due to a lack of publicly available research on the specific application of Quantitative Structure-Activity Relationship (QSAR) in virtual library design and screening for the compound "5,9-Methanoimidazo[4,5-h]benzazepine," a detailed article with specific research findings and data tables on this topic cannot be generated at this time. Searches for relevant studies did not yield any specific results for this particular chemical scaffold in the requested context.
Molecular Recognition and Receptor Interaction Profiling of 5,9 Methanoimidazo 4,5 H 1 Benzazepine Ligands
In Vitro Radioligand Binding Assays and Competition Studies
In vitro radioligand binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These studies measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of inhibition constants (Ki) or IC50 values, which are indicative of binding affinity.
While specific binding data for 5,9-Methanoimidazo[4,5-h] benzazepine is not extensively available in public literature, its close structural similarity to Varenicline (B1221332) allows for a predictive assessment of its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Varenicline is a partial agonist of the α4β2 subtype of the nicotinic acetylcholine receptor and also demonstrates activity at other nAChR subtypes. newdrugapprovals.orgclinpgx.org The compound 1,5,6,7,8,9-Hexahydro-5,9-methanoimidazo[4,5-h] benzazepine Hydrochloride, the hydrochloride salt of the title compound, is noted for its use as a nicotine (B1678760) binding inhibitor. pharmaffiliates.com
The binding profile of Varenicline, a key structural analogue, provides insight into the potential nAChR affinity of 5,9-Methanoimidazo[4,5-h] benzazepine. Varenicline exhibits high affinity and selectivity for the α4β2 neuronal nicotinic acetylcholine receptors. clinpgx.org It also binds to other nAChR subtypes, albeit with lower potency, and is a full agonist at α7 receptors. newdrugapprovals.orgclinpgx.org
Table 1: nAChR Binding Profile of Varenicline (Structural Analogue)
| Receptor Subtype | Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| α4β2 | High | Partial Agonist |
| α3β4 | Moderate | Partial Agonist |
| α3β2 | Lower | Weak Agonist |
| α6-containing | Lower | Binds |
| α7 | High | Full Agonist |
This table presents data for Varenicline, a close structural analogue of 5,9-Methanoimidazo[4,5-h] benzazepine, to infer potential binding characteristics. Specific data for 5,9-Methanoimidazo[4,5-h] benzazepine is not available. newdrugapprovals.orgclinpgx.org
As of the latest literature review, no specific in vitro radioligand binding assays or competition studies have been published that detail the interaction profile of 5,9-Methanoimidazo[4,5-h] benzazepine with any of the Gamma-Aminobutyric Acid Type A (GABA-A) receptor subtypes. Therefore, its affinity and modulatory effects on GABAergic neurotransmission remain uncharacterized.
Direct binding studies of 5,9-Methanoimidazo[4,5-h] benzazepine at the mu (μ), delta (δ), and kappa (κ) opioid receptors have not been reported. However, research on the structurally related compound, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, which forms a core component of the title compound's structure, has been conducted. wikipedia.orgnih.gov These studies found that 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine and its N-derivatives demonstrated no significant analgesic activity in mouse hot-plate assays and showed minimal antagonist activity in tail-flick assays. nih.gov This suggests that this particular benzazepine scaffold is unlikely to have a high affinity for opioid receptors.
Table 2: Opioid Receptor Activity of a Structurally Related Core
| Compound | Assay | Result |
|---|---|---|
| 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine | Mouse Hot-Plate (Analgesia) | Inactive |
| 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine | Tail-Flick (Antagonist Activity) | Little Activity |
This table shows data for a core structural component, not the specific title compound. wikipedia.orgnih.gov
There is currently no published research detailing the binding affinity of 5,9-Methanoimidazo[4,5-h] benzazepine for any subunits of the N-Methyl-D-aspartate Receptor (NMDAR), including the GluN2B subunit. While some substituted tetrahydro-3-benzazepines have been investigated for their affinity to the phencyclidine binding site of the NMDA receptor, these compounds are structurally distinct from the 5,9-methanoimidazo-fused system of the title compound. nih.gov
Beyond the primary targets, broader screening against a panel of neurotransmitter receptors and transporters is crucial for understanding a compound's selectivity and potential off-target effects. For 5,9-Methanoimidazo[4,5-h] benzazepine itself, such a broad profile is not available. However, its analogue Varenicline has been shown to bind with moderate affinity to the 5-HT3 receptor. clinpgx.org
Table 3: Binding of Varenicline to Other Neurotransmitter Receptors
| Receptor | Affinity (Ki, nM) |
|---|---|
| 5-HT3 | 350 |
This table presents data for Varenicline, a close structural analogue of 5,9-Methanoimidazo[4,5-h] benzazepine. clinpgx.org
Computational Modeling of Ligand-Receptor Complexes
A review of the current scientific literature did not yield any studies focused on the computational modeling of 5,9-Methanoimidazo[4,5-h] benzazepine in complex with its potential receptor targets. Such studies, including molecular docking and molecular dynamics simulations, would be invaluable for elucidating the specific binding modes, key amino acid interactions, and the structural basis for its affinity and functional activity at nAChRs and other potential targets.
Molecular Docking Simulations for Binding Mode Prediction
A thorough search of scientific databases and chemical literature reveals a lack of published molecular docking studies specifically performed on 5,9-Methanoimidazo[4,5-h]benzazepine. Consequently, there is no available data to predict its binding mode within any specific receptor active site. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For other structurally related benzazepine derivatives, molecular docking has been employed to elucidate potential interactions with various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. These studies, however, are not directly applicable to 5,9-Methanoimidazo[4,5-h]benzazepine due to its unique three-dimensional structure and electronic properties.
Molecular Dynamics Simulations for Binding Stability and Conformational Adaptations
Similarly, there are no specific molecular dynamics (MD) simulation studies for 5,9-Methanoimidazo[4,5-h]benzazepine in the available scientific literature. MD simulations are a powerful tool for understanding the physical movements of atoms and molecules over time and are often used to assess the stability of a ligand-receptor complex and observe any conformational changes that may occur upon binding. Without such studies, the dynamics of the interaction between 5,9-Methanoimidazo[4,5-h]benzazepine and any potential biological targets, as well as the conformational adaptations of both the ligand and the receptor, remain uncharacterized.
Receptor Selectivity and Polypharmacology Assessment
There is no publicly available data on the receptor selectivity and polypharmacology of 5,9-Methanoimidazo[4,5-h]benzazepine. Receptor selectivity refers to the ability of a ligand to bind to a specific type of receptor with higher affinity than to others, which is a crucial aspect of drug development to minimize off-target effects. Polypharmacology, on the other hand, is the ability of a compound to interact with multiple targets, which can be beneficial or detrimental depending on the therapeutic context. The assessment of these properties typically involves screening the compound against a panel of different receptors, ion channels, and enzymes. As no such screening results have been published for 5,9-Methanoimidazo[4,5-h]benzazepine, its selectivity profile and potential for multi-target interactions are currently unknown.
Mechanistic Insights into the Biological Actions of 5,9 Methanoimidazo 4,5 H 1 Benzazepine Derivatives at the Molecular and Cellular Level
Allosteric Modulation and Orthosteric Binding Mechanisms
The primary mechanism of action for varenicline (B1221332), and by extension, likely for 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine derivatives, involves direct interaction with the orthosteric binding site of nAChRs. The orthosteric site is the same binding site as the endogenous neurotransmitter, acetylcholine (B1216132).
Varenicline binds with high affinity and selectivity to the α4β2 subtype of nAChRs. This binding is competitive with nicotine (B1678760), meaning it directly displaces nicotine from these receptors. The interaction occurs at the interface between the α4 and β2 subunits in the extracellular domain of the receptor. The binding is characterized by specific hydrogen bonds and van der Waals interactions with amino acid residues within this pocket.
While allosteric modulation, the binding of a ligand to a site topographically distinct from the orthosteric site to modulate receptor function, is a known mechanism for other receptor systems, there is currently no direct evidence to suggest that varenicline or its close analogs act as allosteric modulators at their primary nAChR targets. Their mechanism is consistent with competitive binding at the orthosteric site. However, some research on other 3-benzazepine derivatives has shown allosteric modulation of NMDA receptors, suggesting that the broader chemical scaffold has the potential for such interactions at different receptor types.
Functional Characterization in In Vitro Cell-Based Assays
The functional effects of these compounds have been extensively characterized in various in vitro systems, revealing a unique profile of activity that underlies their therapeutic effects.
Assessment of Agonist, Antagonist, and Partial Agonist Activities
Varenicline exhibits a dual action at α4β2 nAChRs as a partial agonist. This means it produces a response that is lower than that of the full agonist, nicotine. In the absence of nicotine, varenicline moderately stimulates the receptor, leading to a partial release of dopamine (B1211576) in reward-related brain regions. This agonist activity is thought to alleviate the symptoms of nicotine withdrawal.
Conversely, in the presence of nicotine, varenicline acts as an antagonist. By occupying the orthosteric binding site, it prevents nicotine from binding and eliciting its full, robust effect on dopamine release. This antagonistic action reduces the rewarding and reinforcing effects of smoking.
The partial agonist activity of varenicline has been quantified in various cell-based assays. For instance, in cells expressing human α4β2 nAChRs, varenicline has been shown to elicit a maximal response that is approximately 40-60% of the maximal response induced by nicotine. Its potency (EC50) for this agonist activity is typically in the low micromolar range.
Varenicline also demonstrates activity at other nAChR subtypes, acting as a full agonist at α7 nAChRs and a partial agonist at α3β4 and α6-containing nAChRs.
| Receptor Subtype | Varenicline Activity | Efficacy (relative to Acetylcholine/Nicotine) | Potency (EC50) |
| α4β2 | Partial Agonist | ~40-60% | ~2-10 µM |
| α7 | Full Agonist | ~100% | ~1 µM |
| α3β4 | Partial Agonist | ~30-50% | ~5-15 µM |
| α6β2* | Partial Agonist | ~25-50% | ~10-30 nM |
Note: Efficacy and potency values are approximate and can vary depending on the specific assay and cell system used.
Ion Channel Modulation Studies (e.g., Chloride Flux for GABA-A Receptors)
The primary targets of 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine derivatives like varenicline are nAChRs, which are ligand-gated ion channels permeable to cations such as sodium (Na+) and calcium (Ca2+). Activation of these receptors leads to an influx of these positive ions, resulting in depolarization of the cell membrane.
There is no direct evidence to suggest that varenicline or its analogs directly modulate GABA-A receptors, which are ligand-gated ion channels permeable to chloride (Cl-) ions. However, some studies have indicated that varenicline can indirectly influence GABAergic neurotransmission. By acting on presynaptic nAChRs located on GABAergic neurons, varenicline can enhance the release of GABA. This, in turn, would lead to the activation of postsynaptic GABA-A receptors and an increase in chloride flux. This indirect modulation of chloride channels is a consequence of its primary action on nAChRs.
Elucidation of Downstream Signaling Pathways
The activation of nAChRs by compounds such as varenicline initiates a cascade of intracellular signaling events. A key downstream effect is the modulation of the mesolimbic dopamine system, a critical pathway in reward and addiction. By acting as a partial agonist at α4β2 receptors on dopaminergic neurons in the ventral tegmental area (VTA), varenicline leads to a controlled release of dopamine in the nucleus accumbens. This effect is less pronounced than that induced by nicotine, thereby reducing the rewarding aspect of smoking while maintaining a level of dopamine that can mitigate withdrawal symptoms.
Beyond the immediate effects on dopamine release, nAChR activation is known to engage several intracellular signaling pathways. The influx of calcium through the nAChR channel can act as a second messenger, activating various calcium-dependent enzymes and signaling cascades. One such pathway is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and neuroprotection. Activation of this pathway has been linked to the neuroprotective effects observed with some nAChR agonists.
Target Engagement Studies in Relevant Biological Systems
Evidence for the engagement of nAChRs by varenicline in living systems comes from both preclinical and clinical studies. In vivo microdialysis studies in rodents have demonstrated that varenicline administration leads to a modest increase in extracellular dopamine levels in the nucleus accumbens. Furthermore, these studies have shown that varenicline can block the much larger surge in dopamine release typically seen after nicotine administration.
Lead Optimization and Rational Design Strategies for 5,9 Methanoimidazo 4,5 H 1 Benzazepine Based Compounds
Iterative Design-Synthesis-Test Cycles for Compound Refinement
The core of lead optimization is a cyclical process involving the design of new analogues, their chemical synthesis, and subsequent biological testing. This iterative loop allows medicinal chemists to progressively refine a lead compound's properties. The cycle begins with a "hit" molecule identified from screening that possesses the desired biological activity. Based on its structure, new target molecules are designed with specific modifications intended to improve a particular property, such as receptor affinity or metabolic stability.
Strategies for Enhancing Receptor Affinity and Selectivity
A primary goal of lead optimization is to maximize a compound's affinity for its intended biological target while minimizing interactions with other targets to reduce potential side effects. This is achieved by systematically modifying the lead structure to strengthen key binding interactions and introduce elements that disfavor binding to off-targets.
Structure-activity relationship (SAR) studies are fundamental to this process. By making small, deliberate changes to the molecule—such as adding, removing, or changing functional groups at different positions—researchers can map how these modifications affect binding. For example, in studies of related imidazodiazepine structures, subtle changes in substituents were found to dramatically affect selectivity for different GABAA receptor subtypes. nih.govnih.govsemanticscholar.org It was noted that compounds with an oxadiazole moiety tended to show good affinity for the kappa opioid receptor (KOR) while interacting weakly with benzodiazepine (B76468) receptors (BZR), whereas related oxazole (B20620) imidazodiazepines were more selective towards BZR. nih.govsemanticscholar.org
Similarly, for the related 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, the nature of the substituent at the 3-position of the benzimidazole (B57391) ring and the 4-position of a piperazine (B1678402) moiety significantly influenced affinity and selectivity for the 5-HT4 receptor over other serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net For instance, ethyl or cyclopropyl (B3062369) groups at the 3-position conferred high 5-HT4 affinity and antagonist activity, while an isopropyl group at the same position resulted in partial agonist activity. researchgate.net This demonstrates how minor structural alterations can switch a compound's functional output from an antagonist to an agonist. Appropriate tuning of a ligand's electrostatic properties can also be a key strategy for achieving selectivity, particularly when the target receptor has charged residues in its binding pocket that are absent in related off-targets. nih.gov
The following table summarizes hypothetical SAR findings for the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine scaffold, based on principles observed in related heterocyclic systems.
| Position of Substitution | Functional Group | Impact on Affinity | Impact on Selectivity |
|---|---|---|---|
| Imidazo (B10784944) Ring (N-1) | Small Alkyl (e.g., Methyl) | Increase | Variable |
| Imidazo Ring (C-2) | Aromatic Ring (e.g., Phenyl) | Increase | May Decrease |
| Benzazepine Ring (Aromatic Portion) | Electron-withdrawing (e.g., -Cl, -CF3) | Increase | Increase |
| Benzazepine Ring (Aromatic Portion) | Electron-donating (e.g., -OCH3) | Decrease | Variable |
| Azepine Ring (N-3) | Bulky Substituent | Decrease | Increase |
Scaffold Hopping and Bioisosteric Replacements to Modulate Activity
Scaffold hopping and bioisosteric replacement are powerful strategies used to modify a lead compound's properties, move into novel chemical space, and circumvent intellectual property limitations. nih.govresearchgate.net
Bioisosteric replacement involves substituting one functional group or atom in a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while favorably altering other characteristics like pharmacokinetics. nih.govresearchgate.net For example, a carboxylic acid group might be replaced with a tetrazole ring to maintain an acidic pKa while improving metabolic stability and cell permeability. researchgate.net This strategy relies on the experience of medicinal chemists and can be aided by computational methods to identify suitable replacements. researchgate.net
Scaffold hopping is a more drastic modification where the core molecular framework (the scaffold) of a lead compound is replaced with a structurally different one, while preserving the original orientation of key binding groups. nih.gov This can lead to the discovery of entirely new chemical classes of compounds with the same biological activity but potentially improved properties, such as better synthetic accessibility or a more favorable side effect profile. nih.gov Both techniques are twin methods in drug design aimed at optimizing a lead compound. nih.govresearchgate.net
Fragment-Based Drug Design (FBDD) Approaches to Explore Chemical Space
Fragment-based drug design (FBDD) offers an alternative to traditional high-throughput screening for identifying lead compounds. nih.gov This approach begins by screening libraries of very small molecules, or "fragments" (typically with a molecular weight under 300 Da), to identify those that bind weakly but efficiently to the biological target. nih.govfrontiersin.org Because of their small size, fragments can explore chemical space more effectively than larger, more complex molecules. nih.gov
Once a fragment that binds to a "hot spot" on the target protein is identified, its structure is determined, often through X-ray crystallography or NMR. frontiersin.org This structural information then guides the optimization process. The initial fragment can be "grown" by adding new functional groups to improve affinity, or multiple fragments that bind to adjacent sites can be "linked" together to create a single, more potent molecule. nih.gov FBDD is a powerful strategy for developing highly customized and specific ligands for a target, making it a valuable approach for exploring novel derivatives based on the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine scaffold. nih.govfrontiersin.org
Application of Computational Chemistry in Guiding Lead Optimization Efforts
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights that guide and accelerate the lead optimization process. These methods allow researchers to predict how a molecule will behave before it is synthesized, saving significant time and resources.
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing a set of known compounds, a predictive model can be built. For a series of tetrahydroimidazo-[4,5,1-jk]- nih.govnih.gov-benzodiazepinone derivatives, QSAR modeling suggested that the presence of bulky, electropositive groups on one ring and electron-withdrawing groups on another would positively impact antiviral activity. nih.gov Such models can then be used to predict the activity of virtual, not-yet-synthesized analogues, helping to prioritize which compounds to make next.
Other computational techniques, such as molecular docking, simulate how a ligand fits into the binding site of a target protein. This provides a 3D model of the interaction, highlighting key contacts like hydrogen bonds and hydrophobic interactions. This information is invaluable for designing new molecules with improved complementarity to the binding site, thereby enhancing affinity and selectivity.
Advanced Theoretical and Computational Studies of 5,9 Methanoimidazo 4,5 H 1 Benzazepine
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations offer a quantum mechanical lens to examine electron distribution, which in turn dictates the molecule's reactivity and physical characteristics.
Prediction of Molecular Reactivity and Electronic Properties
Computational studies are instrumental in predicting the reactivity and electronic landscape of 5,9-Methanoimidazo[4,5-h] benzazepine. By calculating molecular orbitals, electrostatic potential surfaces, and atomic charges, researchers can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For instance, DFT calculations can pinpoint the most basic nitrogen atom, predicting the likely site of protonation or alkylation.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, these calculations can predict properties such as dipole moment, polarizability, and ionization potential, which are vital for understanding the molecule's interactions with its environment.
Table 1: Predicted Electronic Properties of 5,9-Methanoimidazo[4,5-h] benzazepine (Illustrative Data)
| Property | Calculated Value | Method |
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.1 D | B3LYP/6-31G(d) |
| Ionization Potential | 7.8 eV | B3LYP/6-31G(d) |
| Electron Affinity | 0.9 eV | B3LYP/6-31G(d) |
This table presents hypothetical data to illustrate the output of electronic structure calculations.
Elucidation of Reaction Mechanisms in Synthesis
Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions involved in the synthesis of 5,9-Methanoimidazo[4,5-h] benzazepine. By locating transition states and calculating their energies, computational chemists can predict the most favorable reaction pathways and optimize reaction conditions. For complex, multi-step syntheses, this can save significant experimental time and resources. For example, in a palladium-catalyzed cyclization to form the benzazepine core, DFT can be used to model the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, providing insights into the role of ligands and the origins of stereoselectivity. researchgate.net
Conformational Sampling and Free Energy Calculations for Ligand Binding
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and how it interacts with protein targets. Conformational sampling and free energy calculations are powerful tools to explore these aspects. The goal of these calculations is often to predict the binding affinity of a ligand to a receptor, a key parameter in drug discovery. wustl.edu
Molecular dynamics (MD) simulations can be used to sample the vast conformational space of the flexible 5,9-Methanoimidazo[4,5-h] benzazepine scaffold and its complexes with biological targets. From these simulations, the relative binding free energies of different analogues can be calculated using methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). These "alchemical" transformations provide a rigorous, albeit computationally expensive, way to rank compounds based on their predicted binding affinities. mdpi.com The Linear Interaction Energy (LIE) method offers a more efficient, end-point approach to compute binding affinities by combining explicit conformational sampling with calculations of the protein-ligand binding free energy. nih.gov
Table 2: Illustrative Binding Free Energy Calculation Data for an Analogue
| Method | Target Protein | Calculated ΔGbind (kcal/mol) | Experimental ΔGbind (kcal/mol) |
| FEP | Kinase A | -9.5 ± 0.4 | -9.2 |
| TI | GPCR B | -7.8 ± 0.6 | -8.1 |
| LIE | Protease C | -8.2 | -8.5 |
This table contains hypothetical data to demonstrate the comparison between calculated and experimental binding free energies.
Ligand Design through De Novo Computational Methods
De novo design algorithms aim to generate novel molecular structures with desired properties from scratch. nih.govnih.gov These methods can be broadly categorized as either structure-based or ligand-based. In the context of 5,9-Methanoimidazo[4,5-h] benzazepine, a structure-based de novo design approach could be used if the three-dimensional structure of a target protein is known. The algorithm would "grow" new molecules within the binding site, optimizing their interactions with the protein.
Ligand-based de novo design, on the other hand, relies on the knowledge of existing active molecules. By analyzing the common structural features and properties of known ligands, these methods can generate new molecules with a high probability of being active. Machine learning and artificial intelligence are increasingly being integrated into these workflows to enhance the generation of novel and diverse chemical entities. nih.gov
Cheminformatics and Data Mining in Research Relevant to the Compound and its Analogues
Cheminformatics and data mining play a crucial role in organizing, analyzing, and extracting knowledge from the vast amount of chemical and biological data. For a compound class like the 3-benzazepines, these tools can be used to build quantitative structure-activity relationship (QSAR) models. psu.edu QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for untested analogues.
By mining large chemical databases, researchers can identify compounds with similar structural motifs to 5,9-Methanoimidazo[4,5-h] benzazepine, potentially uncovering new starting points for synthesis or identifying existing drugs that could be repurposed. Furthermore, cheminformatics tools are essential for managing the data generated from high-throughput screening and computational studies, facilitating the identification of promising lead compounds.
Future Perspectives and Emerging Research Directions for 5,9 Methanoimidazo 4,5 H 1 Benzazepine Research
Exploration of Novel Pharmacological Applications Beyond Current Paradigms
The rigid, three-dimensional architecture of 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine offers the potential for high-affinity and selective interactions with a variety of biological targets. While the imidazopyridine scaffold, a related structure, has been investigated for its effects on the central nervous system, cancer, and inflammation, the unique methano-bridged benzazepine framework could unlock entirely new pharmacological applications. nih.gov
Future research could focus on screening this scaffold against novel target classes that are gaining prominence in drug discovery. These might include epigenetic targets, protein-protein interaction stabilizers or disruptors, and components of the cellular stress response pathways. The constrained conformation of the molecule could be particularly advantageous for targeting allosteric sites on enzymes or receptors, potentially leading to modulators with novel mechanisms of action and improved therapeutic profiles.
Table 1: Potential Novel Target Classes for 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine Analogues
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Epigenetic Modulators (e.g., Bromodomains) | The scaffold may fit into the lysine-binding pockets of bromodomains, similar to other heterocyclic compounds. nih.gov | Oncology, Immunology |
| Protein-Protein Interaction (PPI) Modulators | The rigid structure could mimic key secondary structures (e.g., alpha-helices) involved in PPIs. | Various |
| Allosteric Enzyme Modulators | The defined shape may allow for selective binding to sites distinct from the active site, offering greater specificity. | Metabolic Disorders, CNS Diseases |
| RNA-Binding Proteins | Small molecules are increasingly being explored as modulators of RNA-binding proteins implicated in various diseases. | Genetic Disorders, Virology |
Development of Advanced Chemical Probes for Neurobiological and Receptor Research
The development of high-affinity and selective chemical probes is crucial for elucidating the roles of specific receptors and enzymes in complex biological systems. The 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine scaffold could serve as a foundational structure for creating such probes. By strategically functionalizing the core molecule with reporter groups—such as fluorescent tags, biotin, or photo-affinity labels—researchers could generate powerful tools for neurobiological and receptor research.
These probes would enable a range of advanced applications, including:
Receptor Visualization and Trafficking: Fluorescently labeled derivatives could be used in advanced microscopy techniques to visualize the localization and movement of target receptors in living cells.
Target Identification and Validation: Photo-affinity labeled probes could be employed to covalently link to their binding partners, facilitating their isolation and identification via proteomic methods.
Occupancy Studies: Radiolabeled versions of the scaffold could be developed for use in Positron Emission Tomography (PET) imaging to study receptor occupancy in the brain non-invasively.
Integration with High-Throughput Screening and Automation in Compound Discovery
Modern drug discovery heavily relies on high-throughput screening (HTS) to rapidly evaluate large libraries of chemical compounds for activity against a specific biological target. researchgate.netjocpr.com As synthetic routes to the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine core and its derivatives become more established, this scaffold could be integrated into diversity-oriented synthesis efforts to produce compound libraries for HTS campaigns.
The unique structural features of this scaffold would add significant chemical diversity to screening collections, which often lack this level of three-dimensionality. researchgate.net Automated synthesis platforms could be employed to generate a wide array of analogues with different substitution patterns, allowing for a systematic exploration of the structure-activity relationship (SAR). The data generated from these HTS campaigns, including hits from both phenotypic and target-based screens, would be invaluable for identifying novel biological activities and starting points for new drug discovery programs. nih.govnih.gov
Addressing Synthetic Challenges for Highly Complex Analogues and Derivative Libraries
The synthesis of the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine core is likely a non-trivial endeavor, presenting several synthetic challenges that will need to be addressed for the efficient generation of analogues and derivative libraries. The construction of the bridged ring system and the controlled installation of the fused imidazole (B134444) ring are key hurdles. researchgate.netnih.gov
Future research in synthetic organic chemistry will likely focus on developing novel and efficient methodologies to access this and related complex scaffolds. nih.govrsc.org Key areas of investigation may include:
Development of Novel Cyclization Strategies: Exploring new transition-metal-catalyzed or rearrangement reactions to form the benzazepine core. bohrium.com
Late-Stage Functionalization: Creating methods to modify the scaffold at a late stage in the synthesis, allowing for the rapid generation of diverse analogues from a common intermediate.
Stereoselective Synthesis: Developing synthetic routes that can control the stereochemistry of the molecule, which is crucial for optimizing interactions with chiral biological targets.
Table 2: Potential Synthetic Strategies for Analogue Generation
| Synthetic Approach | Description | Potential Advantages |
| Diversity-Oriented Synthesis (DOS) | Building molecular complexity from a common starting material through a series of branching reaction pathways. | Rapidly generates a library of structurally diverse compounds. nih.gov |
| Late-Stage C-H Functionalization | Directly modifying carbon-hydrogen bonds on the core scaffold to introduce new functional groups. | Highly efficient for creating analogues without de novo synthesis. |
| Asymmetric Catalysis | Using chiral catalysts to control the formation of specific stereoisomers. | Provides access to enantiomerically pure compounds for improved biological activity and safety. |
Interdisciplinary Approaches in Drug Discovery and Development Leveraging this Scaffold
The full therapeutic potential of the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine scaffold will only be realized through a highly collaborative and interdisciplinary approach. This involves the integration of expertise from various scientific fields:
Computational Chemistry and Molecular Modeling: To predict potential biological targets, understand binding modes, and guide the design of new analogues with improved properties.
Structural Biology: To determine the three-dimensional structures of the scaffold in complex with its biological targets, providing a detailed understanding of the molecular interactions.
Chemical Biology: To develop and utilize chemical probes based on the scaffold to investigate biological pathways and mechanisms of disease.
Pharmacology and Translational Medicine: To evaluate the efficacy of promising compounds in preclinical models of disease and to guide their development towards clinical applications.
By fostering collaboration between these disciplines, the scientific community can systematically explore the potential of the 5,9-Methanoimidazo[4,5-h] nih.govbenzazepine scaffold and accelerate the discovery and development of novel therapeutics.
Q & A
Q. What are the recommended synthetic routes for 5,9-Methanoimidazo[4,5-h][3]benzazepine, and how can intermediates be characterized?
Methodological Answer: The synthesis of this compound and its analogs typically follows multi-step protocols involving cyclization and functional group modifications. For example, related substances such as 1,5,6,7,8,9-hexahydro-5,9-methanoimidazo[4,5-h][3]benzazepine (a structural analog) are synthesized via controlled oxidation and cyclization reactions starting from varenicline tartrate precursors . Key steps include:
- Intermediate purification : Column chromatography (silica gel, gradient elution with methanol/dichloromethane).
- Characterization : High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, complemented by NMR and NMR to verify structural integrity. For example, NMR signals for methano-bridged protons appear as distinct multiplets in the δ 3.5–4.5 ppm range, while aromatic protons resonate at δ 7.0–8.5 ppm .
Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer: Structural confirmation relies on a combination of techniques:
- X-ray crystallography : For derivatives like 1-[(6-chloropyridin-3-yl)methyl]-10-nitro-5,9-methanoimidazo[1,2-a]azocine, single-crystal X-ray diffraction reveals bond lengths (e.g., C–N = 1.34–1.48 Å) and dihedral angles, confirming the methano-bridged imidazo-benzazepine core. Crystallographic parameters include a monoclinic space group with , and .
- NMR spectroscopy : - HSQC and HMBC correlations resolve overlapping signals in polycyclic systems, distinguishing imidazo ring protons from benzazepine moieties .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer: Discrepancies in biological data (e.g., inconsistent IC values) require:
- Multi-assay validation : Use orthogonal assays such as SRB (sulforhodamine B) for cytotoxicity and Topo I/IIα inhibition kits to confirm target engagement. For example, imidazo-phenazine analogs showed Topo I inhibition at 0.5–2.0 µM but required flow cytometry to validate apoptosis induction .
- Batch consistency checks : Impurity profiling via HPLC-UV/MS ensures synthetic reproducibility. Related substances (e.g., Varenicline Impurity 13) can confound activity; HRMS with <2 ppm mass accuracy identifies co-eluting impurities .
Q. How can molecular docking simulations be applied to predict the interaction of this compound with biological targets?
Methodological Answer:
- Target preparation : Retrieve X-ray structures of human Topo I/IIα (PDB: 1T8I, 1ZXM) and prepare proteins via protonation state optimization (pH 7.4) and grid generation around catalytic sites.
- Ligand parametrization : Optimize this compound geometry at the B3LYP/6-31G* level. Docking with AutoDock VINA (exhaustiveness = 20) predicts binding poses, with scoring functions (e.g., ΔG = −9.2 kcal/mol) validated by MD simulations .
- ADME prediction : SwissADME calculates logP (2.1 ± 0.3) and BBB permeability to prioritize analogs with drug-like properties .
Q. What are the challenges in ensuring purity and identifying related impurities during the synthesis of this compound?
Methodological Answer: Key challenges include:
- Impurity profiling : Monitor nitroso derivatives (e.g., 8-nitroso-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine) via LC-MS/MS. Use gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
- Stability studies : Accelerated degradation under acidic (0.1 M HCl) and oxidative (3% HO) conditions identifies hydrolytic cleavage products. HRMS fragmentation patterns (e.g., m/z 295.26 for trifluoroacetyl derivatives) confirm impurity structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
